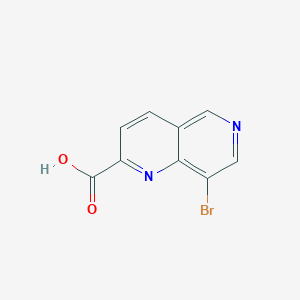

8-bromo-1,6-naphthyridine-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-1,6-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJKXVUODLFGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=NC=C21)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375505 | |

| Record name | 8-bromo-1,6-naphthyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197507-55-4 | |

| Record name | 8-bromo-1,6-naphthyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-1,6-naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-bromo-1,6-naphthyridine-2-carboxylic acid: Synthesis, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-bromo-1,6-naphthyridine-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The guide delves into the structural features of this versatile building block, offers a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. Furthermore, it provides predicted and characteristic spectroscopic data for its characterization and discusses its potential as a key intermediate in the synthesis of novel bioactive compounds.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This nitrogen-containing bicyclic system is a key structural motif in numerous compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of nitrogen atoms within the fused ring system allows for a variety of intermolecular interactions with biological targets, making it an attractive framework for drug design.

The subject of this guide, this compound, is a bifunctional building block of significant synthetic potential. The presence of a bromine atom at the 8-position provides a reactive handle for the introduction of molecular diversity through various cross-coupling reactions. Simultaneously, the carboxylic acid group at the 2-position offers a site for amide bond formation, esterification, or other modifications, further expanding the accessible chemical space. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 197507-55-4 | [2][3] |

| Molecular Formula | C₉H₅BrN₂O₂ | [2][3] |

| Molecular Weight | 253.05 g/mol | [3] |

| Melting Point | 220 °C (decomposition) | [2] |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. | - |

Spectroscopic Characterization

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the carboxylic acid, and the bromine atom. A predicted spectrum would show four distinct aromatic proton signals in the downfield region (typically δ 7.5-9.0 ppm). The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm).

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-155 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

The IR spectrum will be characterized by the following key absorptions:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C=N and C=C stretches (aromatic rings): Multiple bands in the 1400-1620 cm⁻¹ region.

-

C-Br stretch: A weaker absorption in the fingerprint region.

The mass spectrum (e.g., ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 253 and/or a deprotonated molecular ion peak [M-H]⁻ at m/z 251. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 1,6-naphthyridine-2-carboxylic acid. The following protocol is a detailed, best-practice methodology derived from established procedures for the bromination of similar heterocyclic systems.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

-

1,6-Naphthyridine-2-carboxylic acid (1.0 eq)[4]

-

Glacial Acetic Acid

-

Bromine (1.1 eq)

-

Round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle with temperature control

-

Ice bath

-

Buchner funnel and filter paper

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1,6-naphthyridine-2-carboxylic acid (e.g., 2.0 g, 11.48 mmol) in glacial acetic acid (e.g., 20 mL).

-

Reagent Addition: While stirring, carefully add bromine (e.g., 0.62 mL, 12.05 mmol, 1.05 eq) dropwise to the suspension at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any unreacted bromine and acetic acid.

-

Drying: Dry the purified product under vacuum to afford this compound.

Self-Validation: The identity and purity of the product should be confirmed by the spectroscopic methods outlined in section 2.2 and by melting point analysis. The expected melting point is around 220°C with decomposition.[2]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile platform for the synthesis of a wide array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the naphthyridine core and various aryl or heteroaryl boronic acids or esters.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up, and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

The Buchwald-Hartwig amination allows for the synthesis of 8-amino-1,6-naphthyridine derivatives by coupling with a wide range of primary or secondary amines.[5][6]

Representative Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Add an anhydrous, degassed solvent like toluene or dioxane.

-

Heat the reaction mixture at 80-110°C until completion.

-

After cooling, quench the reaction and perform a standard aqueous work-up.

-

Purify the product via column chromatography.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 2-position can be readily converted into esters or amides, providing another avenue for derivatization.

Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) can be employed to synthesize the corresponding esters.[7]

Representative Protocol for Esterification:

-

Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours until the reaction is complete.

-

Neutralize the acid catalyst, remove the excess alcohol under reduced pressure, and purify the resulting ester.

Amide bond formation can be achieved by activating the carboxylic acid, for example with a coupling reagent like HATU or EDC, followed by the addition of an amine.[8]

Representative Protocol for Amide Coupling:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir for a few minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Perform an aqueous work-up and purify the amide product by chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in drug discovery. The ability to introduce a wide range of substituents at the 8-position via cross-coupling allows for the exploration of structure-activity relationships (SAR) in various biological targets. For instance, substituted 1,6-naphthyridines have been investigated as kinase inhibitors and for their potential in treating various cancers.[9][10]

In materials science, the rigid, planar 1,6-naphthyridine scaffold, when appropriately functionalized, can give rise to compounds with interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.[1]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for sequential or orthogonal derivatization at two distinct positions of the medicinally important 1,6-naphthyridine scaffold. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and a discussion of its key chemical transformations. The methodologies and data presented herein are intended to empower researchers to effectively utilize this compound in the design and synthesis of novel molecules for a wide range of scientific applications.

References

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed. [Link]

-

discovery and SAR study of 1H-imidazo[4,5-h][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Oakwood Chemical. This compound. [Link]

-

MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

-

organic-chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

PubChem. 8-Bromo-1,6-naphthyridine. [Link]

-

YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

-

PubChemLite. This compound. [Link]

-

PubChemLite. 8-bromo-1,6-naphthyridin-2(1h)-one. [Link]

-

The Journal of Organic Chemistry. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 197507-59-8 | 1,6-Naphthyridine-2-carboxylic acid - Synblock [synblock.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. hepatochem.com [hepatochem.com]

- 9. Buy Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (EVT-12764714) [evitachem.com]

- 10. echemi.com [echemi.com]

- 11. 2abiotech.net [2abiotech.net]

8-bromo-1,6-naphthyridine-2-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 8-bromo-1,6-naphthyridine-2-carboxylic acid

Introduction

Foundational Data and Synthesis

Before embarking on advanced spectroscopic analysis, it is crucial to establish the foundational properties of the synthesized compound. The target molecule, this compound, has a molecular formula of C₉H₅BrN₂O₂ and a corresponding molecular weight of approximately 253.05 g/mol .[2][3] It is typically a solid with a melting point recorded at 220°C.[2][4]

A common synthetic route involves the direct bromination of the parent compound, 1,6-naphthyridine-2-carboxylic acid, using bromine in acetic acid at elevated temperatures.[5]

Experimental Protocol: Synthesis (Literature-Based)

-

To a stirred solution of 1,6-naphthyridine-2-carboxylic acid (1.0 eq) in glacial acetic acid, add a solution of bromine (1.1 eq) in acetic acid dropwise.

-

Heat the reaction mixture to 80°C and maintain for 4 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude product, which can be further purified by recrystallization.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

High-Resolution Mass Spectrometry (HRMS) is the first critical step post-synthesis. Its primary function is to provide an exact mass of the molecular ion, which confirms the elemental composition. For this specific molecule, it also offers a definitive signature for the presence of bromine.

Causality of Method Selection: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, functionalized molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion. The key diagnostic feature arises from bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[6] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum with almost equal intensity, providing unequivocal evidence for the presence of a single bromine atom.[7]

Experimental Protocol: ESI-HRMS

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Analyze the resulting spectrum for the exact mass and the characteristic isotopic pattern.

Data Presentation: Predicted Mass Spectrometry Data

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |

| [M+H]⁺ | 252.96073 | 254.95868 | ~1:1 |

| [M-H]⁻ | 250.94617 | 252.94412 | ~1:1 |

| [M+Na]⁺ | 274.94267 | 276.94062 | ~1:1 |

| Predicted m/z values are based on PubChem data.[8] |

Vibrational Spectroscopy (FT-IR): Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. By measuring the absorption of infrared radiation, we can confirm the presence of the carboxylic acid and the aromatic naphthyridine core.

Causality of Method Selection: Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation and provides high-quality spectra for solid samples. The diagnostic value lies in identifying the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, which are distinct from other absorptions.[9]

Experimental Protocol: ATR-FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Data Presentation: Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, often obscuring C-H stretches |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Sharp, medium to weak |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, sharp |

| Naphthyridine Ring | C=N, C=C stretches | 1620 - 1450 | Multiple medium to strong bands |

| C-O Stretch | C-O stretch | 1320 - 1210 | Medium |

| C-Br Stretch | C-Br stretch | 680 - 515 | Medium to weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[10] A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous assignment of all protons and carbons and confirms their connectivity.

Causality of Method Selection:

-

¹H NMR: Provides information on the number of different proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

-

¹³C{¹H} NMR: Reveals the number of unique carbon atoms and their electronic environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY identifies proton-proton couplings (neighbors). HSQC correlates directly bonded protons and carbons. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule and placing the substituents correctly.

Predicted ¹H and ¹³C NMR Analysis

The 1,6-naphthyridine core has four aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the two nitrogen atoms and the carboxylic acid group, and the anisotropic effect of the bromine atom. Based on data for the parent 1,6-naphthyridine[11] and related derivatives[12], we can predict the following:

-

Protons: The protons adjacent to the nitrogen atoms (H5, H7) and the proton ortho to the carboxylic acid (H3) will be the most deshielded (highest ppm). The proton at H4 will be further upfield.

-

Carbons: The carboxylic acid carbonyl (C9) will be the most downfield signal. The carbons directly attached to nitrogen (C2, C5, C7, C8a) will also be significantly downfield. The carbon bearing the bromine (C8) will be shifted upfield relative to its non-brominated counterpart due to the heavy-atom effect.

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)

| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

| 2 | - | ~150.0 |

| 3 | ~8.4 (d, J ≈ 8.5) | ~123.0 |

| 4 | ~8.0 (d, J ≈ 8.5) | ~138.0 |

| 4a | - | ~125.0 |

| 5 | ~9.3 (s) | ~155.0 |

| 7 | ~8.8 (s) | ~145.0 |

| 8 | - | ~120.0 |

| 8a | - | ~148.0 |

| COOH | ~13.5 (s, broad) | ~166.0 |

2D NMR for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, 2D NMR provides definitive proof. The key correlations from an HMBC experiment would validate the structure.

Caption: Key HMBC correlations confirming the connectivity of the naphthyridine core.

Experimental Protocol: NMR Spectroscopy

-

Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Acquire a ¹H spectrum to check for sample purity and concentration.

-

Acquire a ¹³C{¹H} spectrum.

-

Acquire 2D spectra: COSY, HSQC, and HMBC. Use standard pulse programs and optimize acquisition and processing parameters for the sample.

-

Process and analyze all spectra to assign signals and confirm structural connectivity.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[13] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also providing accurate bond lengths and angles.[14]

Causality of Method Selection: This technique is considered the "gold standard" because it yields a complete 3D model of the molecule. Obtaining a diffraction-quality crystal is often the rate-limiting step, but the resulting data is unparalleled in its detail and conclusiveness.[13][15]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures (e.g., DMF/water, ethanol/ether) should be screened.

-

Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Integrated Analysis & Final Confirmation

Caption: A comprehensive workflow for the structural elucidation of a novel compound.

References

- BenchChem. Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide.

- ResearchGate. 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives.

- ChemicalBook. This compound synthesis.

- Sigma-Aldrich. This compound | 197507-55-4.

- SpringerLink. One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.

- Oakwood Chemical. This compound.

- ChemicalBook. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum.

- ChemicalBook. 1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID(197507-59-8) 1H NMR spectrum.

- ElectronicsAndBooks. 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives.

- ChemScene. This compound|CS-0200068.

-

Echemi. 8-BROMO-[2][16]NAPHTHYRIDINE-2-CARBOXYLIC ACID AMIDE. Available from:

- PubChemLite. This compound.

- PubChem. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270.

- BLDpharm. 197507-55-4|this compound.

- 2a biotech. Products.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds.

- MDPI. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide.

- MDPI. Molecular Recognition Studies on Naphthyridine Derivatives.

- ACS Publications. Mass Spectrometric Analysis. Aliphatic Halogenated Compounds.

- Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.

- Wiley. The Naphthyridines.

- DTIC. Mass Spectrometry of Heterocyclic Compounds.

- Pearson+. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.

- ResearchGate. X-ray crystal structure with atom numbering scheme for complex 3 as....

- NIH National Library of Medicine. X-Ray Crystallography of Chemical Compounds.

- MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical.

- Semantic Scholar. Top 105 Analytical Sciences: X-ray Structure Analysis Online papers published in 2005.

- Chemistry LibreTexts. X-ray Crystallography.

Sources

- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound [oakwoodchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 8. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 8-bromo-1,6-naphthyridine-2-carboxylic acid (CAS: 197507-55-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Naphthyridine Scaffold

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the specific arrangement of its nitrogen atoms provide an excellent framework for designing ligands that can interact with a variety of biological targets with high affinity and specificity.[1][2] Derivatives of this and other naphthyridine isomers have shown a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic introduction of functional groups onto this core is paramount for modulating pharmacokinetic and pharmacodynamic properties. 8-bromo-1,6-naphthyridine-2-carboxylic acid serves as a key functionalized building block, offering two distinct points for chemical modification: the carboxylic acid at the 2-position and the bromine atom at the 8-position. This guide provides a technical overview of its synthesis, properties, and strategic applications in drug discovery and development.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety hazards is the foundation of its effective and safe utilization in a laboratory setting.

Physical and Chemical Properties

This compound is typically a solid at room temperature.[5][6] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 197507-55-4 | [5][6] |

| Molecular Formula | C₉H₅BrN₂O₂ | [5][6] |

| Molecular Weight | 253.05 g/mol | [6] |

| Melting Point | 220 °C (decomposes) | [5] |

| Boiling Point (Predicted) | 421.8 ± 40.0 °C at 760 mmHg | [5] |

| Appearance | Solid | [5] |

| Purity (Typical) | ≥96% | [5][6] |

| LogP (Predicted) | 2.0905 | [6] |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory environment.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

GHS Pictogram: GHS07 (Harmful)[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

In case of accidental exposure, seek immediate medical attention. Refer to the supplier's Safety Data Sheet (SDS) for complete and detailed safety information.

Synthesis and Purification

The preparation of this compound is achieved through the electrophilic bromination of the parent 1,6-naphthyridine-2-carboxylic acid. This section details a comprehensive protocol based on established chemical principles for such transformations.

Reaction Scheme

The overall transformation involves the regioselective installation of a bromine atom onto the naphthyridine ring system.

Caption: Synthesis of the target compound.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms. However, the pyridine ring that does not contain the carboxylic acid is comparatively more electron-rich and thus more susceptible to electrophilic attack. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, increasing the electrophilicity of one of the bromine atoms. Heating the reaction to 80 °C provides the necessary activation energy to overcome the electron-deficient nature of the heterocyclic ring.

Detailed Experimental Protocol

This protocol is constructed based on a reported reaction summary and general principles of organic synthesis.[7] Researchers should perform their own optimization as needed.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,6-naphthyridine-2-carboxylic acid (2.0 g, 11.48 mmol).

-

Solvent Addition: Add glacial acetic acid (40 mL) to the flask. Stir the mixture to form a suspension.

-

Reagent Addition: In a fume hood, carefully add bromine (0.65 mL, 12.63 mmol, 1.1 equivalents) dropwise to the stirred suspension at room temperature.

-

Expert Insight: The slow, dropwise addition of bromine is crucial to control the reaction exotherm and prevent potential side reactions. Using a slight excess of bromine ensures complete consumption of the starting material.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation:

-

After 4 hours, cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 200 mL of ice-cold water with stirring. A precipitate should form.

-

To quench any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic orange/brown color of bromine dissipates.

-

Isolate the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove residual acetic acid and salts.

-

-

Purification:

-

Dry the crude solid under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound.

-

Characterization

As of the date of this guide, detailed, publicly available spectroscopic data (NMR, IR, Mass Spec) for this specific compound is limited. Researchers are advised to acquire this data to confirm the structure and purity of their synthesized material. Predicted mass spectrometry data suggests the following ions may be observed: [M+H]⁺ at m/z 252.96073 and [M-H]⁻ at m/z 250.94617.[8]

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The two functional groups, the carboxylic acid and the bromo group, can be manipulated orthogonally or in sequence to build molecular diversity.

Strategic Functionalization Workflow

Caption: Key synthetic transformations.

C2-Position Chemistry: Amide Bond Formation

The carboxylic acid at the C2-position is readily converted into amides, which are prevalent functionalities in many drug molecules. Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) can be employed to couple this acid with a diverse range of primary and secondary amines, introducing new pharmacophores and vectors for property modulation. The corresponding amide, 8-bromo-[5][9]naphthyridine-2-carboxylic acid amide, is a known derivative.

C8-Position Chemistry: A Handle for Cross-Coupling

The bromine atom at the C8-position is a versatile handle for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the accessible chemical space.

-

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters can introduce new carbon-carbon bonds, a cornerstone of modern drug discovery for building complex scaffolds.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of diverse amine functionalities at the C8-position, which can be critical for targeting specific protein interactions or improving solubility.

-

Sonogashira Coupling: The coupling with terminal alkynes introduces a linear, rigid linker, which can be used to probe deep into binding pockets or to serve as a precursor for further transformations.

The ability to perform these reactions on the naphthyridine core is well-documented for related isomers, highlighting the synthetic utility of the bromo-substituent.

Conclusion and Future Outlook

This compound is a strategically important building block for chemical and pharmaceutical research. Its synthesis, while not yet detailed extensively in public literature, is achievable through standard electrophilic bromination protocols. The true power of this molecule is its capacity for divergent functionalization at two key positions, enabling the rapid generation of compound libraries for screening and lead optimization. As the demand for novel therapeutics targeting complex diseases continues to grow, the importance of versatile, well-characterized chemical scaffolds like the 1,6-naphthyridine core, and key intermediates like the title compound, will only increase.

References

-

MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

ResearchGate. 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. [Link]

-

ACS Publications. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]

-

PubMed. discovery and SAR study of 1H-imidazo[4,5-h][5][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

-

ResearchGate. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. [Link]

-

PubChem. 8-Bromo-1,6-naphthyridine. [Link]

-

Oakwood Chemical. This compound. [Link]

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

PubChemLite. This compound. [Link]

-

PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

PMC. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

ResearchGate. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

-

Green Chemistry (RSC Publishing). A mild synthesis of substituted 1,8-naphthyridines. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. epdf.pub [epdf.pub]

- 3. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,6-Naphthyridine-8-carboxylic acid | C9H6N2O2 | CID 42064965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] These nitrogen-containing bicyclic systems are of significant interest to researchers and drug development professionals due to their ability to interact with various biological targets. Derivatives of the 1,6-naphthyridine core have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2] The targeted synthesis of substituted 1,6-naphthyridines, such as 8-bromo-1,6-naphthyridine-2-carboxylic acid, is a key step in the exploration of new therapeutic agents. This guide provides a comprehensive overview of the synthesis of this important building block, focusing on practical experimental protocols and the underlying chemical principles.

Core Synthetic Strategies for the 1,6-Naphthyridine Framework

The construction of the 1,6-naphthyridine ring system can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Two of the most classical and versatile methods are the Skraup synthesis and the Friedländer annulation.

The Skraup Reaction

The Skraup synthesis is a powerful method for the preparation of quinolines and their bioisosteres, including naphthyridines.[3] The reaction typically involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 1,6-naphthyridine, 4-aminopyridine is the logical starting material.[3][4] The glycerol is dehydrated in situ by the strong acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the aromatic 1,6-naphthyridine core. While effective, the Skraup reaction is known for its often vigorous and sometimes violent nature, necessitating careful control of reaction conditions.[3]

The Friedländer Annulation

The Friedländer synthesis provides a more convergent and often milder approach to quinolines and naphthyridines.[5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. For the synthesis of substituted 1,6-naphthyridines, a 4-aminonicotinaldehyde (4-amino-3-formylpyridine) is a common precursor.[1] The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to afford the bicyclic aromatic system. The versatility of the Friedländer reaction allows for the introduction of a variety of substituents onto the newly formed ring.

Synthesis of this compound: A Step-by-Step Guide

The most direct route to this compound involves the synthesis of the parent carboxylic acid followed by a regioselective bromination. This two-step process is outlined below.

Step 1: Synthesis of 1,6-Naphthyridine-2-carboxylic acid

A plausible and efficient method for the synthesis of the key intermediate, 1,6-naphthyridine-2-carboxylic acid, is through a Friedländer-type condensation. This involves the reaction of 4-aminonicotinaldehyde with pyruvic acid.

Conceptual Workflow for the Synthesis of 1,6-Naphthyridine-2-carboxylic acid:

Figure 1: Conceptual workflow for the synthesis of the key intermediate.

Experimental Protocol: Synthesis of 1,6-Naphthyridine-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminonicotinaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add pyruvic acid (1.1 equivalents) followed by a catalytic amount of a base, such as piperidine or sodium hydroxide.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,6-naphthyridine-2-carboxylic acid.

Step 2: Bromination of 1,6-Naphthyridine-2-carboxylic acid

The final step in the synthesis is the regioselective bromination of the 1,6-naphthyridine-2-carboxylic acid intermediate at the 8-position. This is an electrophilic aromatic substitution reaction.

Conceptual Workflow for the Bromination Step:

Figure 2: Conceptual workflow for the final bromination step.

Experimental Protocol: Synthesis of this compound [6]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Dissolution of Starting Material: To the flask, add 1,6-naphthyridine-2-carboxylic acid (2.0 g, 11.48 mmol) and acetic acid as the solvent.

-

Addition of Bromine: While stirring, carefully add a solution of bromine in acetic acid.

-

Reaction: Heat the stirred solution to 80°C and maintain this temperature for 4 hours.[6] Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold acetic acid, followed by a non-polar solvent like hexane to remove any residual bromine. If no precipitate forms, carefully quench the excess bromine with a solution of sodium thiosulfate. The product can then be extracted into an appropriate organic solvent. The crude product should be purified by recrystallization to afford pure this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,6-Naphthyridine-2-carboxylic acid | C₉H₆N₂O₂ | 174.16 | - |

| This compound | C₉H₅BrN₂O₂ | 253.05 | 220 (dec.)[7] |

Conclusion

The synthesis of this compound is a multi-step process that relies on established heterocyclic chemistry principles. The Friedländer annulation provides a versatile entry point to the core 1,6-naphthyridine-2-carboxylic acid structure, which can then be regioselectively brominated to yield the final product. The protocols outlined in this guide, when executed with precision and adherence to safety precautions, provide a reliable pathway for obtaining this valuable building block for further research and development in medicinal chemistry. The strategic placement of the bromine atom and the carboxylic acid group offers multiple handles for subsequent chemical modifications, making this compound a highly versatile intermediate in the synthesis of novel therapeutic agents.

References

-

American Chemical Society. (2021, January 18). 1,6-Naphthyridine. ACS. [Link]

- Paudler, W. W., & Kress, T. J. (1966). A One-step Synthesis of 1,6-Naphthyridine.

-

ResearchGate. (n.d.). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. Retrieved from [Link]

-

J-Stage. (n.d.). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. Retrieved from [Link]

- Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(32), 22001-22007.

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308.

-

Royal Society of Chemistry. (n.d.). Iodine-catalyzed synthesis of dibenzo[b,h][3][8]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. Retrieved from [Link]

-

LookChem. (n.d.). 197507-55-4 this compound. Retrieved from [Link]

- MDPI. (2021). 1,6-Naphthyridin-2(1H)

- Choudhury, S. S., Shekh, S., Dhakad, A., & Dash, J. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18963–18972.

-

ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Retrieved from [Link]

- ACS Publications. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry, 40(21), 3141–3143.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Naphthyridin-6-ium;bromide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,6-Naphthyridine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-1,6-naphthyridine-2-carboxamide. Retrieved from [Link]

-

Molbase. (n.d.). 1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID | 197507-59-8. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [oakwoodchemical.com]

- 8. A one-step synthesis of 1,6-naphthyridine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 8-bromo-1,6-naphthyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 8-bromo-1,6-naphthyridine-2-carboxylic acid (C₉H₅BrN₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. While this compound is commercially available and its synthesis has been described, a consolidated public repository of its complete spectroscopic data is not readily accessible.[1][2][3] This document bridges that gap by presenting a predictive analysis of its expected spectroscopic signatures—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy—grounded in the fundamental principles of spectroscopy and comparative data from structurally related naphthyridine derivatives.[4][5][6][7] Furthermore, this guide offers detailed, field-proven experimental protocols for acquiring high-fidelity spectra, ensuring researchers can confidently generate and interpret their own data.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged scaffold in drug discovery and materials science.[4][8] Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for hydrogen bonding and π-stacking interactions with biological targets. Consequently, derivatives of this scaffold have been explored for a wide range of biological activities.[8][9] The introduction of a bromine atom at the 8-position and a carboxylic acid at the 2-position creates a highly functionalized molecule. The bromine serves as a versatile synthetic handle for cross-coupling reactions, while the carboxylic acid group can modulate solubility and act as a key pharmacophoric feature.[7]

Accurate spectroscopic characterization is the bedrock of chemical research, confirming molecular identity, purity, and structure. For a molecule like this compound, a detailed spectroscopic dataset is crucial for quality control, reaction monitoring, and understanding its electronic properties.

Predicted Spectroscopic Data and Interpretation

The following sections provide an expert prediction of the key spectroscopic features of the title compound. These predictions are based on established chemical shift theory, fragmentation patterns, and vibrational frequencies observed in analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted spectra are based on the structure shown in Figure 1.

Figure 1. Structure of this compound with proton and carbon numbering.

The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) and one broad signal for the carboxylic acid proton.

-

Aromatic Protons (H3, H4, H5, H7): The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the carboxylic acid, and the bromine atom.

-

H3 & H4: These protons are on the pyridine ring containing the carboxylic acid. The H3 proton, being ortho to the carboxylic acid, is expected to be downfield. They will likely appear as doublets due to coupling with each other (³JHH ≈ 8-9 Hz).

-

H5 & H7: These protons are on the brominated pyridine ring. The H7 proton, adjacent to the bromine atom, will be influenced by its electronegativity and lone pairs. These will also likely appear as doublets (³JHH ≈ 4-5 Hz), typical for protons on a pyridine ring.

-

-

Carboxylic Acid Proton (COOH): This proton will appear as a broad singlet at a significantly downfield chemical shift (δ > 12 ppm), which will disappear upon D₂O exchange. Its broadness is due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | > 12.0 | broad singlet | - | Acidic proton, subject to exchange and H-bonding. |

| H4 | 8.8 - 9.0 | doublet | ~8.5 | Ortho to ring nitrogen and meta to COOH group. |

| H5 | 8.6 - 8.8 | doublet | ~4.5 | Ortho to ring nitrogen. |

| H3 | 8.4 - 8.6 | doublet | ~8.5 | Ortho to electron-withdrawing COOH group. |

| H7 | 8.2 - 8.4 | doublet | ~4.5 | Influenced by adjacent bromine and ring nitrogen. |

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.[10]

-

Carbonyl Carbon (C9): The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of δ 165-175 ppm.[11]

-

Aromatic Carbons (C2-C8a): The chemical shifts of the aromatic carbons are influenced by their position relative to the nitrogen atoms, the bromine, and the carboxylic acid. Carbons directly attached to nitrogen (C4a, C8a) or bromine (C8) will have characteristic shifts. Quaternary carbons (C2, C4a, C8, C8a) will generally show weaker signals than protonated carbons.[10][12]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| C9 (COOH) | 165 - 175 | Carboxylic acid carbonyl carbon.[11] |

| C4a | 155 - 160 | Quaternary carbon between two rings, adjacent to N. |

| C2 | 150 - 155 | Quaternary carbon attached to COOH. |

| C5 | 148 - 152 | Aromatic CH, ortho to ring nitrogen. |

| C4 | 140 - 145 | Aromatic CH, ortho to ring nitrogen. |

| C8a | 135 - 140 | Quaternary carbon adjacent to N. |

| C7 | 125 - 130 | Aromatic CH adjacent to C-Br. |

| C3 | 122 - 127 | Aromatic CH, meta to COOH. |

| C8 | 118 - 123 | Carbon bearing the bromine atom. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak: The compound has a molecular formula of C₉H₅BrN₂O₂. The exact mass is approximately 251.95 Da.[2][13] A key feature will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₉H₅⁷⁹BrN₂O₂]⁺ and another at M+2 for [C₉H₅⁸¹BrN₂O₂]⁺.[13]

-

Key Fragmentation:

-

Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a significant peak at m/z [M-45]⁺.

-

Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the [M-COOH]⁺ fragment is also plausible.

-

Loss of Br: Cleavage of the C-Br bond would result in a peak at m/z [M-79/81]⁺.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[15][16]

-

C-H Stretch (Aromatic): A weaker absorption should appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the aromatic C-H stretching vibrations.[15]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band is predicted between 1710-1680 cm⁻¹. The conjugation of the carboxylic acid with the aromatic naphthyridine ring is expected to shift this band to a slightly lower wavenumber compared to a saturated carboxylic acid.[16]

-

C=C and C=N Stretches (Aromatic): Medium to strong intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic rings.[15]

-

C-O Stretch and O-H Bend: A medium intensity C-O stretching band should appear around 1320-1210 cm⁻¹, and an O-H bending vibration may be visible as a broad peak around 920 cm⁻¹.[16]

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Carbonyl | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic Rings | C=C, C=N Stretch | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | ~920 | Medium, Broad |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The extended π-conjugated system of the 8-bromo-1,6-naphthyridine core is expected to result in strong UV absorption.

-

π → π Transitions:* The aromatic system will give rise to intense absorption bands, likely in the range of 250-350 nm.[4][17] The presence of heteroatoms and substituents (Br, COOH) will influence the exact position (λmax) and intensity of these absorptions. Multiple overlapping bands are common for such heterocyclic systems.[4]

-

n → π Transitions:* Weaker absorptions at longer wavelengths (>300 nm) may be observed due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.[17] The spectrum is typically recorded in a solvent like ethanol or acetonitrile.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation

-

Purity: Ensure the sample is of high purity (≥96% as indicated by suppliers) using a preliminary technique like HPLC or LC-MS.[2] Impurities can significantly complicate spectral interpretation.

-

Solvent Selection: For NMR and UV-Vis, use high-purity deuterated solvents (for NMR) or UV-grade solvents. The choice of solvent can slightly alter chemical shifts and λmax values.[5] DMSO-d₆ is a common choice for NMR of carboxylic acids as it readily dissolves the sample and shifts the residual water peak away from analyte signals.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrument: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of ~16 ppm, centered around 8 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the COOH proton.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (~220 ppm).

-

A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H, δ 39.52 for ¹³C).

Protocol for Mass Spectrometry

-

Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Run in both positive and negative ion modes. High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample directly into the mass spectrometer. Acquire the full scan spectrum to observe the molecular ion and its isotopic pattern. Perform fragmentation (MS/MS) analysis on the molecular ion peak to aid in structural confirmation.

Protocol for Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Acquisition:

-

Place a small amount of the solid powder directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure clamp.

-

Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

Protocol for UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol). Prepare a dilute solution from the stock to have an absorbance in the range of 0.1-1.0 AU.

-

Acquisition:

-

Use a dual-beam spectrophotometer.

-

Use matched quartz cuvettes.

-

Blank the instrument with the pure solvent.

-

Scan a suitable range, for example, from 200 to 600 nm, to capture all relevant electronic transitions.

-

Conclusion

This guide provides a robust predictive and methodological framework for the complete spectroscopic characterization of this compound. By combining predictive analysis based on established chemical principles with detailed, validated experimental protocols, researchers are equipped to confidently generate, interpret, and report the spectroscopic data for this compound. The provided tables of predicted values and the logical workflow diagram serve as practical tools for scientists in drug development and chemical research, ensuring data integrity and facilitating further investigation into the applications of this versatile heterocyclic molecule.

References

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Publishing. Available at: [Link]

-

Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules. Available at: [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Organic & Biomolecular Chemistry. Available at: [Link]

-

4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. (2023). Polycyclic Aromatic Compounds. Available at: [Link]

-

This compound. Oakwood Chemical. Available at: [Link]

-

Synthesis of Novel Benzo[b][4][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules. Available at: [Link]

-

8-Bromo-1,6-naphthyridine. PubChem. Available at: [Link]

-

Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. (2010). Letters in Drug Design & Discovery. Available at: [Link]

-

¹³C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. (2025). Journal of Applied Spectroscopy. Available at: [Link]

-

IR Spectroscopy - Basic Introduction. (2020). YouTube. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available at: [Link]

-

A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). Magnetic Resonance in Chemistry. Available at: [Link]

-

NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

¹³C NMR Chemical Shift Table. University of Puget Sound. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Available at: [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. Available at: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound [oakwoodchemical.com]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Elucidating the Structure of 8-bromo-1,6-naphthyridine-2-carboxylic acid via ¹H NMR Spectroscopy

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 8-bromo-1,6-naphthyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of an empirically published spectrum, this document serves as an in-depth predictive guide for researchers, scientists, and drug development professionals. We will dissect the molecular architecture to forecast chemical shifts, coupling constants, and multiplicity patterns. Furthermore, this guide presents a robust, field-proven protocol for acquiring high-quality ¹H NMR data for this class of compounds, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Naphthyridines and NMR

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable core for designing novel therapeutic agents. This compound (molecular formula: C₉H₅BrN₂O₂) is a functionalized derivative poised for further chemical modification, making unambiguous structural confirmation paramount.[1][2]

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[3][4] By probing the magnetic environments of protons within a molecule, ¹H NMR provides precise information on the number of distinct proton sets, their electronic environments (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).[5][6] This guide will establish a foundational understanding of the expected ¹H NMR spectrum for the title compound.

Molecular Structure and Proton Environment Analysis

To predict the ¹H NMR spectrum, we must first analyze the molecule's structure and identify all chemically non-equivalent protons.

Figure 1: Chemical structure of this compound with unique aromatic protons labeled.

The molecule possesses four aromatic protons in distinct chemical environments: H-3, H-4, H-5, and H-7 . The carboxylic acid proton (-COOH) is also present but may be broad or exchangeable depending on the solvent and sample conditions.

-

Ring A (Pyridone-like Ring): This ring contains H-3 and H-4. It is substituted with an electron-withdrawing carboxylic acid group at the C-2 position.

-

Ring B (Pyridine Ring): This ring contains H-5 and H-7. It is substituted with an electron-withdrawing bromine atom at the C-8 position. The nitrogen at position 6 also strongly influences the electronic environment.

Predicted ¹H NMR Spectrum: A Guided Analysis

The following predictions are based on established principles of substituent effects on aromatic systems and reference data for the parent 1,6-naphthyridine molecule.[7][8][9] The spectrum is predicted for a DMSO-d₆ solution, a common choice for carboxylic acids due to its ability to solubilize polar compounds and observe exchangeable protons.

Chemical Shift (δ) Predictions

The aromatic region for N-heterocycles typically appears downfield (δ > 7.0 ppm) due to the deshielding effects of the ring currents and the electronegative nitrogen atoms.[8]

-

Baseline - 1,6-Naphthyridine: The parent compound exhibits signals around δ 9.28 (H-5), 9.10 (H-2), 8.76 (H-7), 8.28 (H-4), 7.93 (H-8), and 7.52 (H-3) ppm in CDCl₃.[7] We will use these as a starting point and adjust for substituent effects.

-

H-7 (δ ≈ 9.0 - 9.3 ppm): This proton is ortho to a ring nitrogen (N-6) and meta to the bromine atom. The primary deshielding influence comes from the adjacent nitrogen. The bromine atom will have a minor deshielding effect from the meta position. This proton is expected to be the most downfield.

-

H-5 (δ ≈ 8.8 - 9.1 ppm): This proton is also ortho to a ring nitrogen (N-6) and is expected to be significantly downfield. It is far from the substituents on the other ring, so its shift will be similar to that in the parent compound.

-

H-4 (δ ≈ 8.6 - 8.9 ppm): This proton is ortho to the carbon bearing the carboxylic acid group. Electron-withdrawing groups deshield ortho and para protons.[10] Therefore, H-4 will be shifted downfield from its position in the parent naphthyridine. It is also meta to the N-1 nitrogen.

-

H-3 (δ ≈ 8.2 - 8.5 ppm): This proton is meta to the carboxylic acid group. The deshielding effect is weaker at the meta position. It is also ortho to the N-1 nitrogen, which will be a strong deshielding influence.

-

-COOH (δ > 13 ppm): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is highly dependent on concentration and temperature.

Multiplicity and Coupling Constants (J)

Spin-spin coupling provides information about adjacent protons. For aromatic systems, coupling is observed between protons that are ortho (³J), meta (⁴J), and sometimes para (⁵J) to each other.[11]

-

H-7 (Doublet): It is coupled only to H-5. This will be a meta coupling (⁴J), which is typically small, around 2-3 Hz.

-

H-5 (Doublet): It is coupled only to H-7, also showing a meta coupling (⁴J) of 2-3 Hz.

-

H-4 (Doublet): It is coupled to H-3. This is an ortho coupling (³J), which is significantly larger, typically 7-9 Hz.

-

H-3 (Doublet): It is coupled to H-4 with the same ortho coupling constant (³J) of 7-9 Hz.

Summary of Predicted Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-7 | 9.0 - 9.3 | Doublet (d) | ⁴J ≈ 2-3 | ortho to N-6, meta to Br |

| H-5 | 8.8 - 9.1 | Doublet (d) | ⁴J ≈ 2-3 | ortho to N-6 |

| H-4 | 8.6 - 8.9 | Doublet (d) | ³J ≈ 7-9 | ortho to -COOH, meta to N-1 |

| H-3 | 8.2 - 8.5 | Doublet (d) | ³J ≈ 7-9 | meta to -COOH, ortho to N-1 |

| -COOH | > 13 | Broad Singlet (br s) | N/A | Exchangeable acidic proton |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system for the analysis of this compound.

Workflow Diagram

Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-